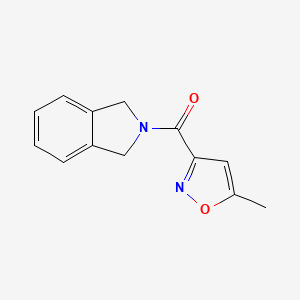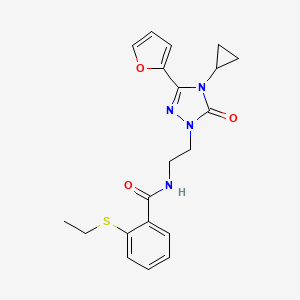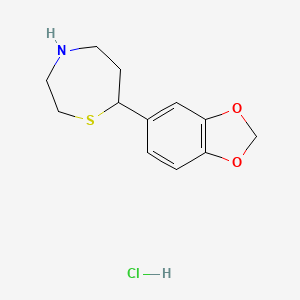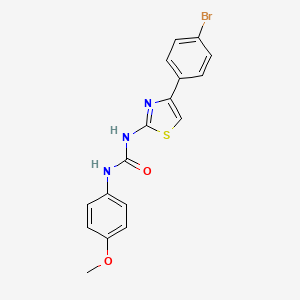
Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone is a compound that appears to be related to the field of antibacterial agents and anti-inflammatory drugs. The molecular structure of this compound suggests that it is a heterocyclic compound, which is a ring structure that contains at least two different elements in its rings. The presence of an isoxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, indicates that this compound could have significant biological activity.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a synthetic method has been developed for the preparation of (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, which is a chiral building block that could be used to prepare a series of antibacterial agents containing the 2-oxazolidinone moiety . This synthesis involves the use of (R)-2-(chloromethyl)oxirane as a precursor and has been shown to achieve an enantiomeric excess (ee) of 100%, indicating a high level of enantiopurity .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of both isoindoline and isoxazole moieties. The isoindoline part of the molecule is a bicyclic structure with nitrogen as one of the heteroatoms, which could contribute to the molecule's ability to interact with biological targets. The isoxazole ring could also add to the compound's reactivity and potential for forming further chemical bonds.
Chemical Reactions Analysis
Although the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of similar compounds involves interesting chemical transformations. For example, the synthesis of novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones has been achieved through a nitro-nitrite rearrangement using vinylogous nitroaldol adducts as synthons . This indicates that the compound may also undergo unique chemical reactions that could be utilized in the synthesis of pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been predicted using various software tools. For instance, a new series of compounds, which include the isoxazole moiety, have been assessed for molecular properties prediction, drug-likeness, lipophilicity, and solubility parameters . These properties are crucial for determining the potential of a compound as a drug candidate, as they affect its absorption, distribution, metabolism, and excretion (ADME) profile.
科学的研究の応用
Synthesis and Structural Analysis
- A study by Prasad et al. (2018) involved the synthesis and structural characterization of a related heterocycle, focusing on its antiproliferative activity and structure determination through various spectroscopic and X-ray diffraction studies. This research highlights the compound's potential in medicinal chemistry applications due to its stabilized molecular structure facilitated by inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).
Bioactivity and Pharmacological Potential
- Research by Krogsgaard‐Larsen et al. (1991) introduced a novel class of amino acid antagonists derived from the isoxazole amino acid, emphasizing their synthesis and neuroprotection properties. This underscores the relevance of isoxazole derivatives in developing drugs targeting excitatory amino acid (EAA) receptors, with implications for treating neurological conditions (P. Krogsgaard‐Larsen et al., 1991).
Chemical Reactivity and Applications
- Baglai et al. (2014) explored the reactivity of a C,N-annelated isoindole core, revealing insights into the methylation products generated from specific substrates. This study provides foundational knowledge for synthetic chemistry, especially in the context of modifying isoindolinone derivatives for various applications (Iaroslav Baglai et al., 2014).
作用機序
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the particular target and the biological context.
Result of Action
Similar compounds have been reported to possess various biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors such as light exposure .
特性
IUPAC Name |
1,3-dihydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-6-12(14-17-9)13(16)15-7-10-4-2-3-5-11(10)8-15/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMLEVFZELHVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)



![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)
![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)

![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)


